molecular formula C16H25N5 B11736323 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11736323
M. Wt: 287.40 g/mol
InChI Key: VYZGWEWQRKMTCN-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings substituted with cyclopentyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .

Medicine

The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways is of significant interest .

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrazole rings allow for strong binding interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application, but common targets include kinases and proteases .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine
  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)propanamine

Uniqueness

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure with distinct substituents. This configuration provides enhanced binding affinity and specificity for certain biological targets compared to similar compounds .

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine

InChI

InChI=1S/C16H25N5/c1-3-20-11-14(9-18-20)8-17-10-15-12-21(19-13(15)2)16-6-4-5-7-16/h9,11-12,16-17H,3-8,10H2,1-2H3

InChI Key

VYZGWEWQRKMTCN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2C)C3CCCC3

Origin of Product

United States

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